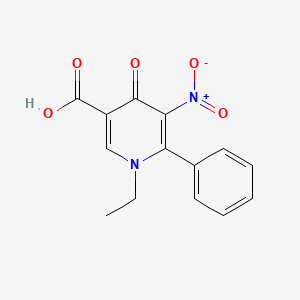

![molecular formula C16H17FN2O B5520303 N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)

N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation processes. For example, an acetamide derivative was synthesized from m-nitro acetophenone, achieving a high overall yield and purity through optimized reduction, acetylation, and ethylation steps, suitable for scale-up production (Gong Fenga, 2007).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties of acetamide derivatives. The structure of these compounds can be elucidated using various spectroscopic methods, including NMR and crystallography. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, providing insights into its molecular arrangement and intermolecular interactions (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, such as the addition to norbornene, yielding different isomers and derivatives depending on the solvent used. These reactions are significant for exploring the reactivity and potential applications of these compounds (M. Mella, M. Fagnoni, A. Albini, 2004).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Investigations into the crystal structures of related compounds reveal the impact of substitutions on their physical properties and stability (S. Dou et al., 1997).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application and synthesis of acetamide derivatives. Studies on the pKa values and chemical behavior of newly synthesized derivatives provide valuable information on their chemical properties and potential as drug precursors (M. Duran, M. Canbaz, 2013).

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has focused on developing new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. One study utilized the Leuckart synthetic pathway to develop a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, as well as for anti-inflammatory and analgesic activities. Compounds with halogens on the aromatic ring showed promising anticancer and anti-inflammatory effects, with one compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrating significant activities in all tested areas, suggesting its potential development as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Monitoring pH and Solvent Protonicity with Fluorescent Probes

Another study investigated the potential of 4-dimethylamino-4′-cyano-substituted biphenyls as hydrogen bond- or pH-sensitive fluorescent probes. These donor–acceptor biphenyls showed high sensitivity and selectivity as pH probes, offering valuable features for ratiometric, “self-calibrating”, and highly sensitive pH fluorosensing in various solvent mixtures. This research highlights the application of such compounds in developing powerful tools for monitoring environmental and biological parameters (Maus & Rurack, 2000).

Novel Potential Antipsychotic Agents

The synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed compounds with an antipsychotic-like profile in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, distinguishing them from clinically available antipsychotic agents. This indicates the potential of these compounds for the development of new antipsychotic medications with unique mechanisms of action (Wise et al., 1987).

properties

IUPAC Name |

N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O/c1-19(2)15-5-3-4-14(11-15)18-16(20)10-12-6-8-13(17)9-7-12/h3-9,11H,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYQEBCSVICKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520220.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5520228.png)

![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)

![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5520250.png)

![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)

![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)

![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)